molecular formula C10H8N4O3 B254243 5-(1,3-benzodioxol-5-ylamino)-2H-1,2,4-triazin-3-one

5-(1,3-benzodioxol-5-ylamino)-2H-1,2,4-triazin-3-one

Cat. No. B254243
M. Wt: 232.2 g/mol
InChI Key: UBCVTIOAQIPCGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-benzodioxol-5-ylamino)-2H-1,2,4-triazin-3-one, also known as BDBTO, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. BDBTO belongs to the class of triazine derivatives and has a molecular weight of 278.27 g/mol.

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-ylamino)-2H-1,2,4-triazin-3-one is not fully understood. However, it is believed that this compound interacts with specific targets in cells, leading to changes in cellular function. This compound has been shown to inhibit the activity of certain enzymes, which may contribute to its biological activity.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, indicating its potential as an anticancer agent. This compound has also been shown to exhibit antioxidant activity, which may contribute to its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

5-(1,3-benzodioxol-5-ylamino)-2H-1,2,4-triazin-3-one has several advantages for lab experiments. It is easy to synthesize, and its fluorescent properties make it an ideal candidate for imaging applications. However, this compound has some limitations. Its mechanism of action is not fully understood, and its toxicity and pharmacokinetic properties have not been extensively studied.

Future Directions

There are several potential future directions for 5-(1,3-benzodioxol-5-ylamino)-2H-1,2,4-triazin-3-one research. One area of interest is the development of this compound-based sensors for the detection of various analytes. Another area of interest is the development of this compound-based therapeutics for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to evaluate its toxicity and pharmacokinetic properties.
Conclusion
In conclusion, this compound is a promising compound that has gained attention in scientific research due to its potential applications in various fields. Its easy synthesis and excellent fluorescent properties make it an ideal candidate for imaging applications and the development of sensors. Further studies are needed to fully understand its mechanism of action and to evaluate its potential as a therapeutic agent.

Synthesis Methods

5-(1,3-benzodioxol-5-ylamino)-2H-1,2,4-triazin-3-one can be synthesized using a simple and efficient method. The synthesis involves the reaction of 5-amino-1,3-benzodioxole with cyanuric chloride in the presence of a base. The resulting product is then treated with sodium hydroxide to obtain this compound in high yield and purity.

Scientific Research Applications

5-(1,3-benzodioxol-5-ylamino)-2H-1,2,4-triazin-3-one has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the development of fluorescent probes for biological imaging. This compound has been shown to exhibit excellent fluorescence properties, making it an ideal candidate for imaging applications.
Another potential application of this compound is in the development of sensors for the detection of various analytes. This compound-based sensors have been developed for the detection of metal ions, organic molecules, and biological molecules.

properties

Molecular Formula

C10H8N4O3

Molecular Weight

232.2 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-ylamino)-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C10H8N4O3/c15-10-13-9(4-11-14-10)12-6-1-2-7-8(3-6)17-5-16-7/h1-4H,5H2,(H2,12,13,14,15)

InChI Key

UBCVTIOAQIPCGB-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NC(=O)NN=C3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NC(=O)NN=C3

Origin of Product

United States

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